(S)-Citalopram-d6 Oxalate is a deuterium-labeled derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The introduction of deuterium atoms enhances the compound's stability and allows for improved tracking in pharmacokinetic studies. This compound is classified under pharmaceuticals and is particularly significant in scientific research related to neurotransmitter systems.
(S)-Citalopram-d6 Oxalate is synthesized from the parent compound Citalopram, which is derived from the racemic mixture of its enantiomers. The synthesis typically involves the incorporation of deuterium atoms into specific positions of the Citalopram molecule, allowing for precise metabolic studies and enhanced analytical capabilities.
This compound falls under the category of pharmaceuticals, specifically as an antidepressant agent. It is recognized for its role in studying the pharmacodynamics and pharmacokinetics of Citalopram and its derivatives.
The synthesis of (S)-Citalopram-d6 Oxalate generally involves several chemical reactions that replace hydrogen atoms with deuterium. The process can be summarized as follows:
The molecular formula for (S)-Citalopram-d6 Oxalate is , with a molecular weight of approximately 420.46 g/mol. The structure features a central carbon skeleton typical of SSRIs, modified by the presence of deuterium atoms.
The presence of deuterium enhances the stability and tracking capabilities in metabolic studies, making it an invaluable tool for researchers investigating the pharmacokinetics of antidepressants .
(S)-Citalopram-d6 Oxalate undergoes various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for (S)-Citalopram-d6 Oxalate mirrors that of traditional Citalopram. It acts primarily as a selective serotonin reuptake inhibitor by blocking the serotonin transporter (SERT). This inhibition increases serotonin levels in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Research indicates that this mechanism plays a critical role in alleviating symptoms associated with depression and anxiety by modulating serotonin signaling pathways .
Relevant analyses confirm that these properties contribute to its utility in both research and pharmaceutical applications .
(S)-Citalopram-d6 Oxalate has several scientific uses, including:
(S)-Citalopram-d6 Oxalate possesses the systematic IUPAC name: (1S)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile oxalate. Its molecular structure features six deuterium atoms incorporated specifically at the N-methyl groups (N-CD₃ rather than N-CH₃), creating a distinct mass signature while maintaining the core pharmacological scaffold. The compound has a molecular formula of C₂₂H₁₇D₆FN₂O₅ and a molecular weight of 420.46 g/mol [4] [8].
The oxalate counterion (C₂H₂O₄) forms a stable crystalline complex with the protonated citalopram moiety, enhancing the compound's stability for storage and handling. Key structural elements include:
Table 1: Molecular Characteristics of (S)-Citalopram-d6 Oxalate
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₂₂H₁₇D₆FN₂O₅ | High-res MS |
Molecular Weight | 420.46 g/mol | Calculated |
Exact Mass | 420.1968 Da | MS |
Deuterium Positions | N,N-dimethyl groups (6 deuterium atoms) | NMR |
Chiral Purity | >99% ee (S-enantiomer) | Chiral HPLC |
Chemical Purity | >95% | HPLC-UV |
Storage Conditions | -20°C, protected from light and moisture | Stability studies |
Spectroscopic characterization confirms the structure through:
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, imparts unique properties when incorporated into pharmaceutical compounds. The carbon-deuterium bond exhibits greater bond strength (approximately 1-5 kcal/mol higher than C-H bonds) due to reduced zero-point vibrational energy. This phenomenon translates to:
Table 2: Comparative Advantages of Deuterium Labeling in Pharmacological Research
Characteristic | Non-deuterated Escitalopram | (S)-Citalopram-d6 Oxalate | Research Advantage |
---|---|---|---|
Molecular Weight | 414.40 g/mol | 420.46 g/mol | 6 Da mass shift |
N-Demethylation Rate | High (t₁/₂ ~2h in microsomes) | Reduced (KIE=3.8) | Metabolic stability studies |
Mass Spectrometry Detection | m/z 415.2 [M+H]+ | m/z 421.2 [M+H]+ | Internal standard for LC-MS/MS |
Metabolic Profile | Complex metabolite interference | Distinct parent ion cluster | Clean metabolite identification |
Isotopic Purity | N/A | >99% D6 | Quantitative precision |
(S)-Citalopram-d6 Oxalate serves as the gold-standard internal standard for quantitative bioanalysis of escitalopram and its metabolites. Its applications include:
Recent advances in mass spectrometry imaging (MSI) leverage the compound's isotopic signature to map escitalopram distribution in brain tissue sections with 50 μm spatial resolution, revealing region-specific accumulation in the hippocampus and prefrontal cortex [1] [5] [8].
(S)-Citalopram-d6 Oxalate has enabled critical advances in four research domains:
The compound has become indispensable for investigating allosteric modulation of SERT, where R-citalopram was found to bind an allosteric site that delays dissociation of escitalopram from the primary binding site. This mechanism, elucidated using deuterated enantiomers, explains escitalopram's superior efficacy versus racemic citalopram [6] [8] [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3